1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine is a chemical compound that features a triazole ring substituted with an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by substitution with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other nitrogen-containing compounds.
Scientific Research Applications
1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine: Unique due to the presence of both an oxan-3-yl group and a triazole ring.
1-(Oxan-3-yl)-1H-1,2,3-triazol-4-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(Oxan-3-yl)-1H-1,2,3-triazol-4-thiol: Contains a thiol group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxan-3-yl group enhances its solubility and reactivity, making it a versatile compound in various fields.
Biological Activity
1-(Oxan-3-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a triazole ring, which is known for its ability to interact with various biological targets, and an oxan moiety that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method in click chemistry. This reaction allows for the efficient formation of triazole derivatives under mild conditions. The general synthetic route can be summarized as follows:
-
Preparation of Azide and Alkyne Precursors :
- Azide: Generated from an amine derivative.
- Alkyne: Typically derived from a terminal alkyne.
-
Cycloaddition Reaction :
- The azide and alkyne are combined in the presence of a copper(I) catalyst in a suitable solvent (e.g., DMSO).
-
Purification :
- The product is purified through crystallization or chromatography.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes involved in various biochemical pathways. This inhibition can disrupt cellular functions and has implications for therapeutic applications in cancer treatment and antimicrobial activity.
Anticancer Activity
Research has demonstrated that compounds containing the triazole ring exhibit significant anticancer properties by inhibiting enzymes such as thymidylate synthase (TS). For instance, studies have shown that triazole derivatives can achieve IC50 values in the low micromolar range against cancer cell lines:
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 2.5 | Thymidylate Synthase |
Standard Drug (Pemetrexed) | 7.26 | Thymidylate Synthase |
This data suggests that this compound could serve as a promising lead compound in the development of new anticancer agents.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have indicated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or enzyme function critical for bacterial survival.
Comparative Analysis
To understand the uniqueness of 1-(Oxan-3-y)-1H-1,2,3-triazol-4-amine compared to similar compounds, a comparison table is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Oxan-4-yl)-1H-1,2,4-triazol-3-amine | Triazole ring with oxan substituent | Enzyme inhibitor with anticancer potential |
5-(Oxan-4-y)-1H-1,2,4-triazol-3-amines | Similar triazole structure; different oxan position | Variable anticancer activity |
2-(oxan-4-y)-2H-1,2,3-triazol-4-amines | Different positioning of oxane group | Antimicrobial and enzyme inhibition |
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
-
Case Study on Anticancer Efficacy :
- A study involving a series of triazole derivatives showed that one compound exhibited an IC50 value of 0.8 μM against P. falciparum, indicating potential for antimalarial applications alongside anticancer properties.
-
Antimicrobial Effectiveness :
- In vitro studies demonstrated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 5 μM.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-(oxan-3-yl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4O/c8-7-4-11(10-9-7)6-2-1-3-12-5-6/h4,6H,1-3,5,8H2 |
InChI Key |
GCWGJBANZVLLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.